molecular formula C21H25BrN2O2S B2767227 3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-21-6

3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2767227
M. Wt: 449.41
InChI Key: ANWJMECVWGDROU-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-b][1,3]thiazin-1-ium core, which is a type of heterocyclic compound. Heterocycles are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core imidazo[2,1-b][1,3]thiazin-1-ium structure, followed by various substitution reactions to introduce the ethylphenyl, hydroxy, and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the hydroxy group could potentially participate in acid-base reactions, while the ethylphenyl and methoxyphenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Photophysical Properties and Potential Applications

A study on a new fluorophore, closely related in structural motifs, highlighted its photophysical properties, including solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research suggests potential applications in the development of fluorescent markers or sensors for biological and chemical detection systems due to the unique optical characteristics of these compounds (Li et al., 2009).

Anti-Tubercular and Anti-Bacterial Properties

Research on novel thiazoles derivatives containing a methoxy-naphthyl moiety has shown potent anti-bacterial and anti-tubercular activities. The study indicates that such compounds can be considered for further exploration as therapeutic agents against bacterial and tubercular infections, highlighting the potential of related compounds in antimicrobial research (Prasad & Nayak, 2016).

Anticancer Activity

Another area of significant interest is the synthesis and biological evaluation of imidazopyrimidin-3-amines, which have shown promise as anticancer agents. This suggests that compounds within the imidazo and thiazole classes, due to their structural flexibility and reactivity, could be valuable in designing new anticancer drugs (Mahdavi et al., 2017).

Antimicrobial Activity

Synthesis and antimicrobial activity studies of imino-4-methoxyphenol thiazole derived Schiff base ligands have shown that these compounds possess moderate activity against specific bacterial and fungal species. This indicates the potential of such compounds in antimicrobial agent development, providing a basis for further research into related structures (Vinusha et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also be interesting to study the effects of modifying the various functional groups present on the compound’s properties and activities .

properties

IUPAC Name

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O2S.BrH/c1-3-16-5-7-17(8-6-16)21(24)15-22(20-23(21)13-4-14-26-20)18-9-11-19(25-2)12-10-18;/h5-12,24H,3-4,13-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJMECVWGDROU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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